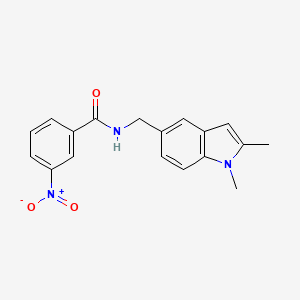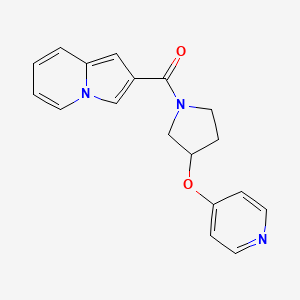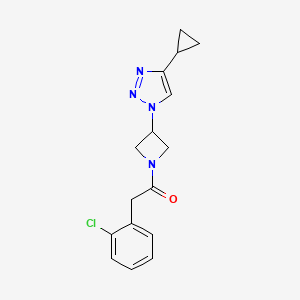
3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism and Disposition in Humans
Compounds with complex structures, including those related to "3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide," often undergo extensive metabolism in humans. For example, a study on the metabolism and disposition of BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, showed extensive metabolism through multiple pathways, with excretion in both bile and urine (Christopher et al., 2010). This suggests potential applications in the development of treatments for non-small-cell lung cancer and metastatic breast cancer.
Environmental Exposure Studies
Studies on environmental exposure to various chemicals, including organophosphorus and pyrethroid compounds, reveal the significance of understanding the extent of exposure and its implications for public health policy (Babina et al., 2012). Similar research on compounds like "this compound" could contribute to understanding their environmental impact and safety.
Pharmacokinetics and Drug Interaction Studies
The pharmacokinetic properties and interactions of complex compounds are critical areas of research. For instance, a study on the interaction between 3,4-Methylenedioxymethamphetamine (Ecstasy) and Paroxetine showed significant effects on pharmacodynamics and pharmacokinetics, impacting the drug's physiological and psychological effects (Farré et al., 2007). Research on similar compounds could explore potential drug interactions and therapeutic applications.
Toxicological Investigations
Toxicological studies are essential for understanding the safety and potential risks associated with chemical compounds. An investigation into cases related to the designer drug 3,4-methylenedioxypyrovalerone (MDPV) provided insights into its detection, quantification, and human metabolism, highlighting the importance of analytical characterization in forensic toxicology (Grapp et al., 2017). Similar investigations into compounds like "this compound" could inform their safe use and regulatory compliance.
Propriétés
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-29-21-8-6-16-4-2-3-5-19(16)20(21)7-9-22(28)24-14-17-15-27(26-25-17)18-10-12-23-13-11-18/h2-6,8,10-13,15H,7,9,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIDGAFNWNKAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3=CN(N=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid](/img/structure/B2461479.png)




![8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2461488.png)

![2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B2461490.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2461492.png)
![2-[(4-chlorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2461493.png)
![N-(4-chlorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2461494.png)



